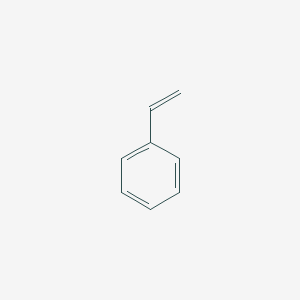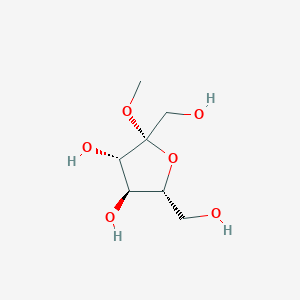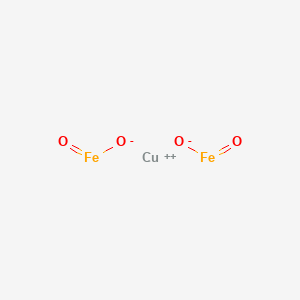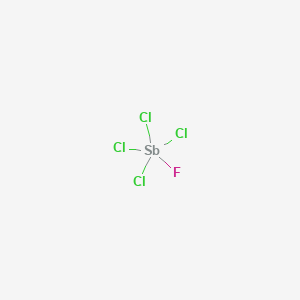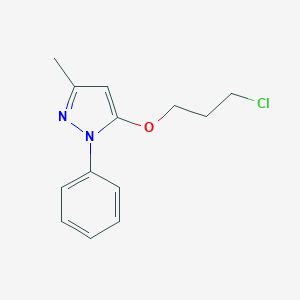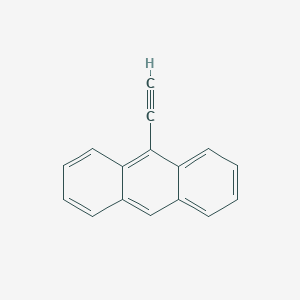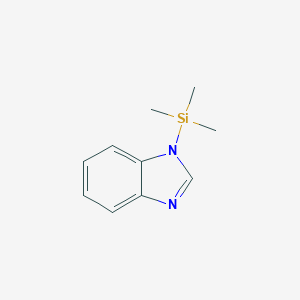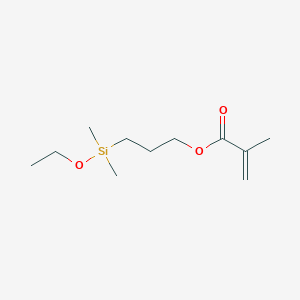![molecular formula C13H11BrN2 B080945 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine CAS No. 10407-11-1](/img/structure/B80945.png)
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine, also known as BPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been the subject of scientific research due to its potential applications in various fields. One area of research is its potential as an anti-cancer agent. Studies have shown that 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Another area of research is 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to destroy cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have strong photosensitizing properties, making it a potential candidate for use in PDT.
Mechanism Of Action
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's mechanism of action is not fully understood, but studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical And Physiological Effects
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. One area of research is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have neuroprotective properties, making it a potential candidate for further research in these areas.
Another area of research is the development of new synthesis methods for 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. This could help to overcome the limitations of current synthesis methods and make 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine more readily available for use in lab experiments.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a photosensitizer in PDT make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesis Methods
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can be synthesized through a variety of methods, including the condensation of 2-bromobenzaldehyde with phenylhydrazine in the presence of a catalyst such as acetic acid. Other methods include the reaction of 2-bromobenzaldehyde with hydrazine hydrate, or the reaction of 2-bromoacetophenone with phenylhydrazine.
properties
CAS RN |
10407-11-1 |
|---|---|
Product Name |
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine |
Molecular Formula |
C13H11BrN2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
InChI Key |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



